2-ethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-Ethoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide is a complex organic compound featuring multiple functional groups, including an ethoxy group, a methyl group, a phenyl ring, a thiazole ring, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazole and pyrazole rings. One common approach is to first synthesize the 4-phenyl-1,3-thiazol-2-yl moiety through a cyclization reaction involving phenylacetic acid and thioamide derivatives. Subsequently, the pyrazolyl group can be introduced through a condensation reaction with hydrazine and appropriate ketones or aldehydes.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an ethyl ester.
Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Ethyl acetate
Reduction: Thiazolidine derivatives
Substitution: Nitrophenyl or halophenyl derivatives
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It can be employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
2-Ethoxy-N-(3-methyl-1H-pyrazol-5-yl)acetamide: Lacks the thiazole ring.
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide: Lacks the ethoxy group.
2-Ethoxy-N-[3-methyl-1-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide: Lacks the phenyl ring.
Properties
IUPAC Name |
2-ethoxy-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-23-10-16(22)19-15-9-12(2)20-21(15)17-18-14(11-24-17)13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXYSZAJEIZFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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